
N-Fmoc-(+/-)-3-aminononanoic acid
Overview
Description
N-Fmoc-(+/-)-3-aminononanoic acid is a derivative of nonanoic acid, where the amino group is protected by the fluorenylmethoxycarbonyl (Fmoc) group. This compound is particularly significant in peptide synthesis, where the Fmoc group serves as a protective group for the amino functionality, facilitating the stepwise construction of peptides.
Mechanism of Action
Target of Action
N-Fmoc-(+/-)-3-aminononanoic acid is primarily used as a protecting group for amines in peptide synthesis . The primary targets of this compound are the amino groups present in various amines, including amino acids .
Mode of Action
The compound interacts with its targets by introducing the fluorenylmethoxycarbonyl (Fmoc) group into amines . This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The introduction of the Fmoc group results in the protection of the amino group, preventing undesired reactions during peptide synthesis .
Biochemical Pathways
The introduction of the Fmoc group into amines affects the biochemical pathways involved in peptide synthesis. The Fmoc group provides temporary protection for the amine at the N-terminus in solid-phase peptide synthesis (SPPS), allowing for the selective formation of peptide bonds .
Result of Action
The primary result of the action of this compound is the successful protection of amino groups during peptide synthesis . This allows for the selective formation of peptide bonds, facilitating the synthesis of complex peptides . After the peptide synthesis, the Fmoc group can be removed under mild conditions .
Action Environment
The action of this compound is influenced by various environmental factors. The introduction and removal of the Fmoc group are dependent on the reaction conditions, including the pH, temperature, and the presence of other reactants . For instance, the Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Analysis
Biochemical Properties
N-Fmoc-(+/-)-3-aminononanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group provides protection to the amino group, preventing unwanted side reactions during peptide bond formation. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and aminoacyl-tRNA synthetases. These interactions are crucial for the accurate and efficient assembly of peptide chains. Additionally, the hydrophobic and aromatic nature of the Fmoc group promotes the self-assembly of peptides, which can be beneficial for the formation of functional biomaterials .
Cellular Effects
This compound influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can be incorporated into peptides that interact with cell surface receptors, leading to the activation or inhibition of specific signaling pathways. This can result in changes in gene expression and alterations in cellular metabolism. For example, peptides containing this compound may affect the activity of kinases and phosphatases, which are key regulators of cell signaling .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The Fmoc group can form stable adducts with various biomolecules, including enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific context. Additionally, the incorporation of this compound into peptides can influence their binding affinity and specificity for target biomolecules. This can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH. Over time, the Fmoc group may be removed, leading to the formation of free amino acids. This degradation can impact the long-term effects of the compound on cellular function. In vitro and in vivo studies have shown that the stability of this compound is crucial for its sustained biological activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a biological response. Additionally, high doses of this compound may result in toxic or adverse effects, such as cellular stress and apoptosis. These dosage-dependent effects are important considerations for the use of this compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be incorporated into peptides that participate in metabolic processes, such as protein synthesis and degradation. Enzymes such as peptidases and proteases can cleave peptides containing this compound, releasing free amino acids that can be further metabolized. This interaction with metabolic enzymes can influence metabolic flux and the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments. Binding proteins may facilitate the localization and accumulation of this compound in specific tissues, enhancing its biological activity. The transport and distribution of this compound are important factors that determine its effectiveness in biochemical and therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, peptides containing this compound may be localized to the endoplasmic reticulum or mitochondria, where they can interact with specific biomolecules and exert their effects. The subcellular localization of this compound is a key determinant of its biological activity and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-(+/-)-3-aminononanoic acid typically involves the protection of the amino group with the Fmoc group. One common method is the reaction of 3-aminononanoic acid with Fmoc-OSu (fluorenylmethoxycarbonyl succinimide) in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) . The reaction proceeds under mild conditions, ensuring the protection of the amino group without affecting other functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and solvents efficiently. The use of solid-phase peptide synthesis (SPPS) techniques is also common, where the compound is synthesized on a resin, allowing for easy purification and handling .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-(+/-)-3-aminononanoic acid undergoes several types of chemical reactions, primarily focusing on the removal of the Fmoc group and subsequent reactions of the free amino group. The Fmoc group can be removed using a weak base such as piperidine in dimethylformamide (DMF), which is a common deprotection method in peptide synthesis .
Common Reagents and Conditions
Major Products
The major products formed from these reactions include peptides and peptide derivatives, where the amino group of this compound is coupled with other amino acids or peptide fragments to form longer peptide chains .
Scientific Research Applications
N-Fmoc-(+/-)-3-aminononanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in peptide synthesis, where it serves as a building block for the construction of peptides and proteins. The compound is also used in the development of peptide-based drugs and biomaterials, such as hydrogels for drug delivery and tissue engineering .
Comparison with Similar Compounds
N-Fmoc-(+/-)-3-aminononanoic acid can be compared with other Fmoc-protected amino acids, such as N-Fmoc-3-(2-naphthyl)-L-alanine and N-Fmoc-N-methyl-α-amino acids . These compounds share similar protective groups but differ in their side chains and specific applications. This compound is unique due to its nonanoic acid backbone, which imparts specific properties and reactivity in peptide synthesis.
Similar Compounds
This detailed overview of this compound highlights its significance in peptide synthesis and various scientific research applications
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)nonanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-2-3-4-5-10-17(15-23(26)27)25-24(28)29-16-22-20-13-8-6-11-18(20)19-12-7-9-14-21(19)22/h6-9,11-14,17,22H,2-5,10,15-16H2,1H3,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVRSYCVENJXLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


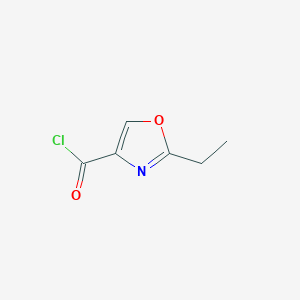

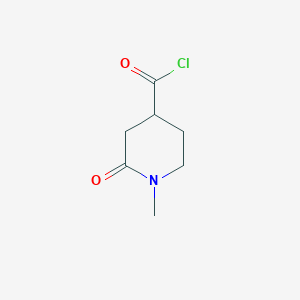

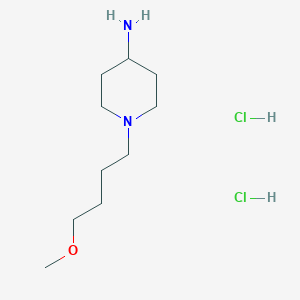
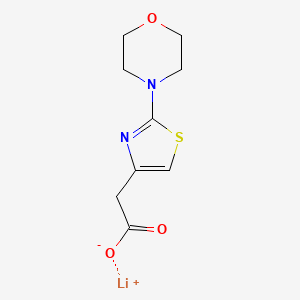
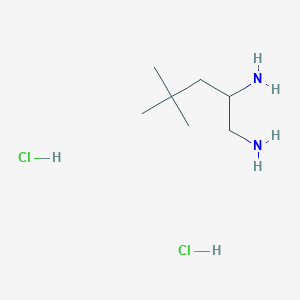
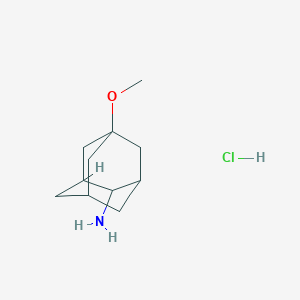
![N-[3-(dimethylamino)propyl]furan-2-carboxamide hydrochloride](/img/structure/B1434116.png)
![2-hydroxy-N-{[(prop-2-en-1-yl)carbamothioyl]amino}propanamide](/img/structure/B1434118.png)
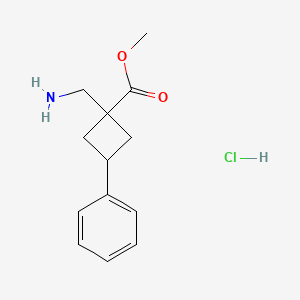
![8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1434121.png)
![Dimethyl 1,1'-[oxydi(methylene)]bis(1H-pyrazole-3-carboxylate)](/img/structure/B1434125.png)

